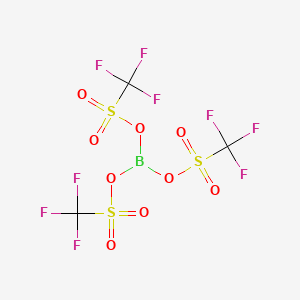
4-(2,2,2-Trifluoroethoxy)benzonitrile
Overview
Description
“4-(2,2,2-Trifluoroethoxy)benzonitrile” is a chemical compound with the CAS number 56935-76-3 . It has a molecular weight of 201.15 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringFC(F)(F)COc1ccc(cc1)C#N . This indicates that the compound contains fluorine, carbon, hydrogen, oxygen, and nitrogen atoms.
Scientific Research Applications
1. Application in High Voltage Lithium Ion Batteries
4-(Trifluoromethyl)-benzonitrile (4-TB) has been employed as a novel electrolyte additive in high voltage lithium ion batteries. This compound significantly enhances the cyclic stability of lithium nickel manganese oxide cathodes. When used, it improves initial capacity retention and reduces the oxidation decomposition of the electrolyte, thereby suppressing manganese dissolution from the cathode (Huang et al., 2014).
2. Photochemical Addition in Organic Synthesis
The photochemical addition of 2,2,2-trifluoroethanol to benzonitrile has been studied, demonstrating the formation of various stereoisomers. This process is significant in organic chemistry, particularly in the synthesis of complex organic compounds and intermediates (Foster et al., 1998).
3. Dermatological Applications
A derivative, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, has been developed as a nonsteroidal androgen receptor antagonist for dermatological applications like sebum control and treatment of androgenetic alopecia. This compound is potent, selective, and exhibits reduced risk of systemic side effects due to rapid systemic metabolism (Li et al., 2008).
4. Phototherapy and Photoelectric Materials
Tetra-trifluoroethoxy substituted metal-free phthalocyanines, synthesized using 4-(trifluoroethoxy) phthalonitrile, show potential applications in phototherapy and photoelectric materials. These compounds exhibit intense absorption in the visible region, particularly in the phototherapeutic window, and strong fluorescence properties (Huang Li-ying, 2011).
5. Polymer Solar Cells Efficiency Improvement
A perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, has been used as an additive in polymer solar cells. Its addition enhances the power conversion efficiency by improving the short circuit current and fill factor. This improvement is attributed to its facilitation of ordering in the P3HT chains, leading to higher absorbance and enhanced hole mobility (Jeong et al., 2011).
6. Synthesis of Selective Androgen Receptor Modulators
This compound has been used in the synthesis of selective androgen receptor modulators (SARMs), which have shown promise in the treatment of conditions like muscle wasting and osteoporosis. These compounds exhibit both anabolic and androgenic properties (Aikawa et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHNFUJQYKNUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449640 | |
| Record name | 4-(2,2,2-trifluoroethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56935-76-3 | |
| Record name | 4-(2,2,2-trifluoroethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)


![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)


